Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate
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Description
Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Research and Biodegradation
One significant area of application for compounds similar to Methyl cyclobutyl(hydroxy)phenylacetate is in the study of the biodegradation of aromatic compounds. Escherichia coli, a well-understood organism, has been found to utilize several aromatic acids and amines as sole carbon and energy sources, indicating the potential for metabolic engineering to enhance biodegradation and biotransformation capabilities for environmental remediation. The degradation of aromatic compounds involves complex biochemical pathways, and understanding these can help in designing strategies to address pollution and waste management issues (Díaz et al., 2001).
Material Science and Drug Delivery Systems
In the field of material science and drug delivery, derivatives of xylan, which could be structurally related to Methyl cyclobutyl(hydroxy)phenylacetate, have shown promise. Chemical modification of xylan into ethers and esters with specific functional groups has led to the creation of biopolymers with unique properties. These xylan derivatives, including esters synthesized through reactions with various acids, show potential for applications in forming nanoparticles for drug delivery systems. Such innovations highlight the role of chemically modified natural compounds in developing new materials for biomedical applications (Petzold-Welcke et al., 2014).
Environmental Toxicology and Antimicrobial Properties
Research into sepsis-associated low molecular aromatic microbial metabolites, which share a structural motif with Methyl cyclobutyl(hydroxy)phenylacetate, has provided insights into their physico-chemical and biological properties. These compounds, including various phenylcarbonic acids, have been shown to possess bio-regulatory activity and the ability to affect both bacteria and eukaryotic cells. Understanding the interactions between these metabolites and microbial or human cells can inform the development of new therapeutic strategies and elucidate the microbial-human metabolic and signaling integration. This research area underscores the importance of aromatic compounds in clinical practice and the potential for novel treatments based on microbial metabolites (Beloborodova et al., 2013).
Properties
IUPAC Name |
methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12(14)13(15,11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11,15H,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHFWYCSAYUAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923590 |
Source
|
Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-31-0 |
Source
|
Record name | Mandelic acid, alpha-cyclobutyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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